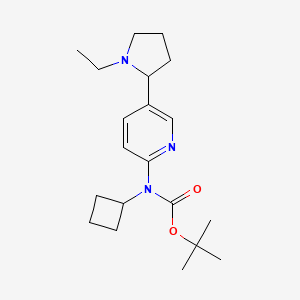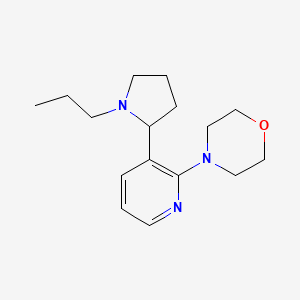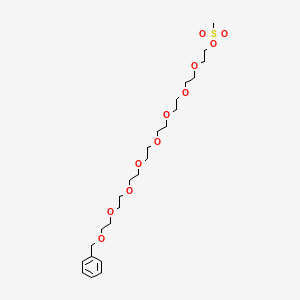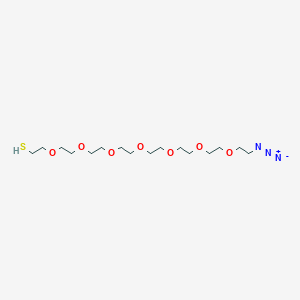
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
第三ブチル (e)-(4-(2-(6-(2-(2-(2-フルオロエトキシ)エトキシ)エトキシ)ピリジン-3-イル)ビニル)フェニル)(メチル)カルバメートは、第三ブチル基、ピリジン環、複数のエトキシ基を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
第三ブチル (e)-(4-(2-(6-(2-(2-(2-フルオロエトキシ)エトキシ)エトキシ)ピリジン-3-イル)ビニル)フェニル)(メチル)カルバメートの合成は、通常、複数のステップを伴います。一般的な方法には、以下のステップが含まれます。
ピリジン誘導体の形成: 出発物質であるピリジン誘導体をエチレンオキシドと反応させて、エトキシ基を導入します。
ビニル化: 次に、ピリジン誘導体をビニル化反応に付して、ビニル基を導入します。
カルバメートの形成: 最後のステップでは、ビニル化されたピリジン誘導体を第三ブチルイソシアネートと反応させて、カルバメートを形成します。
工業的生産方法
この化合物の工業的生産には、従来のバッチプロセスと比較して、効率、汎用性、持続可能性において利点を提供するフローマイクロリアクターシステムの使用が含まれる場合があります .
化学反応の分析
反応の種類
第三ブチル (e)-(4-(2-(6-(2-(2-(2-フルオロエトキシ)エトキシ)エトキシ)ピリジン-3-イル)ビニル)フェニル)(メチル)カルバメートは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや四酸化オスミウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムを使用して実行できます。
置換: 特にエトキシ基で、求核置換反応が起こり得ます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシドなどの求核剤。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸をもたらす可能性があり、還元はアルコールをもたらす可能性があります。
科学研究アプリケーション
第三ブチル (e)-(4-(2-(6-(2-(2-(2-フルオロエトキシ)エトキシ)エトキシ)ピリジン-3-イル)ビニル)フェニル)(メチル)カルバメートは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生化学的プローブとしての可能性について調査されています。
医学: 特定の病気の治療における潜在的な治療特性について探求されています。
科学的研究の応用
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
第三ブチル (e)-(4-(2-(6-(2-(2-(2-フルオロエトキシ)エトキシ)エトキシ)ピリジン-3-イル)ビニル)フェニル)(メチル)カルバメートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定のアプリケーションと状況によって異なる場合があります .
類似の化合物との比較
類似の化合物
第三ブチルカルバメート: 同様の保護特性を持つより単純なカルバメート。
第三ブチル (4-エチニルフェニル)カルバメート: フェニル環に異なる置換基を持つ別のカルバメート.
ユニークさ
第三ブチル (e)-(4-(2-(6-(2-(2-(2-フルオロエトキシ)エトキシ)エトキシ)ピリジン-3-イル)ビニル)フェニル)(メチル)カルバメートは、ピリジン環、複数のエトキシ基、ビニル基の組み合わせによってユニークです。この構造は、他のカルバメートとは異なる特定の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate with a different substituent on the phenyl ring.
Uniqueness
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate is unique due to its combination of a pyridine ring, multiple ethoxy groups, and a vinyl group. This structure imparts specific chemical and biological properties that distinguish it from other carbamates.
特性
分子式 |
C25H33FN2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
tert-butyl N-[4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C25H33FN2O5/c1-25(2,3)33-24(29)28(4)22-10-7-20(8-11-22)5-6-21-9-12-23(27-19-21)32-18-17-31-16-15-30-14-13-26/h5-12,19H,13-18H2,1-4H3/b6-5+ |
InChIキー |
WCBLXMXEPXJAHF-AATRIKPKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)

![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)




![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

